4-[(4-Bromophenyl)methoxy]-3-ethoxybenzoic acid
Overview
Description
4-[(4-Bromophenyl)methoxy]-3-ethoxybenzoic acid is an organic compound with the molecular formula C16H15BrO4. This compound is characterized by the presence of a bromophenyl group attached to a methoxy and ethoxy substituted benzoic acid. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)methoxy]-3-ethoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenol and 3-ethoxybenzoic acid.
Etherification: 4-bromophenol is reacted with methanol in the presence of a base to form 4-bromophenyl methoxy.
Coupling Reaction: The 4-bromophenyl methoxy is then coupled with 3-ethoxybenzoic acid using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The product is purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromophenyl)methoxy]-3-ethoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using boronic acids.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Amidation: Amines in the presence of coupling agents like DCC.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones.
Reduction: Hydroquinones.
Esterification: Esters of this compound.
Amidation: Amides of this compound.
Scientific Research Applications
4-[(4-Bromophenyl)methoxy]-3-ethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[(4-Bromophenyl)methoxy]-3-ethoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity to certain proteins, while the methoxy and ethoxy groups can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Bromophenyl)methoxy]-3-methoxybenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
4-Bromophenyl methyl sulfone: Contains a sulfone group instead of a carboxylic acid.
4-[(4-Bromophenyl)methoxy]benzoic acid: Lacks the ethoxy group.
Uniqueness
4-[(4-Bromophenyl)methoxy]-3-ethoxybenzoic acid is unique due to the combination of the bromophenyl, methoxy, and ethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-[(4-bromophenyl)methoxy]-3-ethoxybenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO4/c1-2-20-15-9-12(16(18)19)5-8-14(15)21-10-11-3-6-13(17)7-4-11/h3-9H,2,10H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXKJKSWOXAWEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101242541 | |
Record name | 4-[(4-Bromophenyl)methoxy]-3-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101242541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938339-00-5 | |
Record name | 4-[(4-Bromophenyl)methoxy]-3-ethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938339-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Bromophenyl)methoxy]-3-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101242541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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